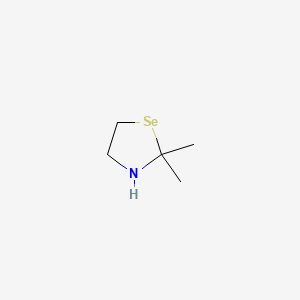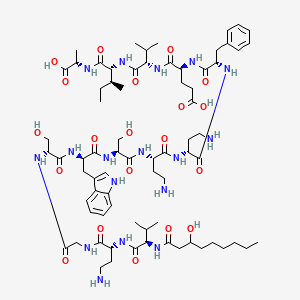
Tridecaptin A(sup alpha)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecaptin A(sup alpha): is a member of the tridecaptin family, which are non-ribosomal antibacterial peptides. These compounds have shown potent activity against Gram-negative bacteria, making them a promising candidate in the fight against antimicrobial resistance . Tridecaptin A(sup alpha) specifically targets the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane of Gram-negative bacteria, disrupting the proton-motive force and leading to bacterial cell death .
準備方法
Synthetic Routes and Reaction Conditions: Tridecaptin A(sup alpha) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The linear structure of tridecaptins makes them highly amenable to synthetic modification . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of tridecaptin A(sup alpha) can be achieved through fermentation processes using genetically engineered strains of bacteria such as Paenibacillus species. These bacteria are capable of producing tridecaptins naturally, and their production can be optimized through the manipulation of growth conditions and nutrient availability .
化学反応の分析
Types of Reactions: Tridecaptin A(sup alpha) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original structure of the peptide.
Substitution: Amino acid residues in tridecaptin A(sup alpha) can be substituted with other amino acids to create analogues with enhanced properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using SPPS with the desired amino acid derivatives.
Major Products Formed: The major products formed from these reactions include various analogues of tridecaptin A(sup alpha) with modified amino acid sequences, which can exhibit enhanced antimicrobial activity, reduced toxicity, or improved stability .
科学的研究の応用
Chemistry: Tridecaptin A(sup alpha) is used in the development of novel antimicrobial agents. Its linear structure allows for easy modification, enabling researchers to create analogues with improved properties .
Biology: In biological research, tridecaptin A(sup alpha) is used to study the mechanisms of bacterial resistance and the interactions between antimicrobial peptides and bacterial membranes .
Medicine: Tridecaptin A(sup alpha) has potential therapeutic applications in treating infections caused by multidrug-resistant Gram-negative bacteria. It can also be used in combination with other antibiotics to enhance their efficacy .
Industry: In the industrial sector, tridecaptin A(sup alpha) can be used in the formulation of antimicrobial coatings and materials to prevent bacterial contamination .
作用機序
Tridecaptin A(sup alpha) exerts its effects by binding selectively to the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane of Gram-negative bacteria. This binding disrupts the proton-motive force, leading to the collapse of the bacterial membrane potential and ultimately causing cell death . The specificity of tridecaptin A(sup alpha) for lipid II reduces the likelihood of resistance development compared to other antibiotics .
類似化合物との比較
Tridecaptin B: Similar to tridecaptin A(sup alpha) but with variations in the amino acid sequence.
Tridecaptin C: Another variant with different amino acid modifications.
Tridecaptin G: A recently discovered variant with broad-spectrum activity.
Uniqueness: Tridecaptin A(sup alpha) is unique due to its specific targeting of lipid II and its linear structure, which allows for easy synthetic modification. This makes it a versatile compound for developing new antimicrobial agents with enhanced properties .
特性
CAS番号 |
67922-28-5 |
|---|---|
分子式 |
C73H115N17O20 |
分子量 |
1550.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-(3-hydroxynonanoylamino)-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H115N17O20/c1-9-11-12-16-21-45(93)34-56(94)88-59(39(3)4)70(106)84-49(26-29-74)62(98)78-36-57(95)80-54(37-91)68(104)86-53(33-44-35-77-47-23-18-17-22-46(44)47)67(103)87-55(38-92)69(105)83-50(27-30-75)63(99)82-51(28-31-76)64(100)85-52(32-43-19-14-13-15-20-43)66(102)81-48(24-25-58(96)97)65(101)89-60(40(5)6)71(107)90-61(41(7)10-2)72(108)79-42(8)73(109)110/h13-15,17-20,22-23,35,39-42,45,48-55,59-61,77,91-93H,9-12,16,21,24-34,36-38,74-76H2,1-8H3,(H,78,98)(H,79,108)(H,80,95)(H,81,102)(H,82,99)(H,83,105)(H,84,106)(H,85,100)(H,86,104)(H,87,103)(H,88,94)(H,89,101)(H,90,107)(H,96,97)(H,109,110)/t41-,42-,45?,48-,49+,50-,51+,52-,53+,54+,55-,59+,60-,61+/m0/s1 |
InChIキー |
QETFUGBMXLKUFY-RUKUHQBXSA-N |
異性体SMILES |
CCCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)O |
正規SMILES |
CCCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


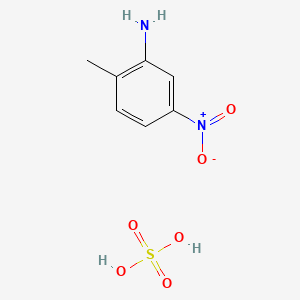
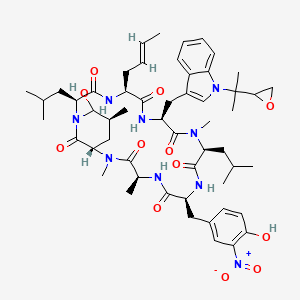
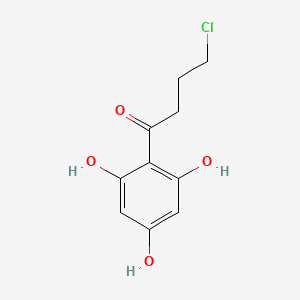
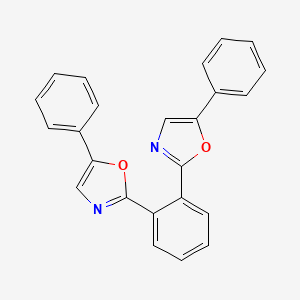
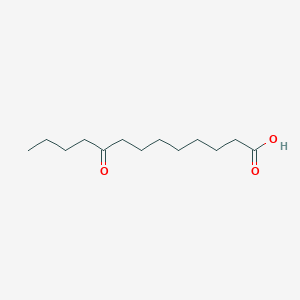
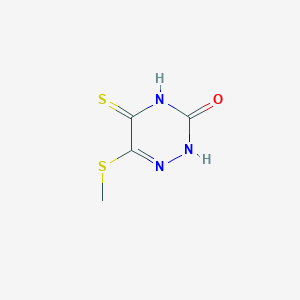

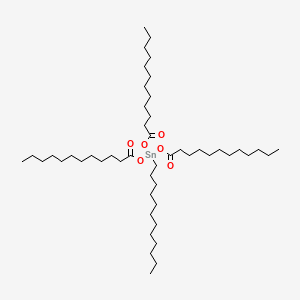
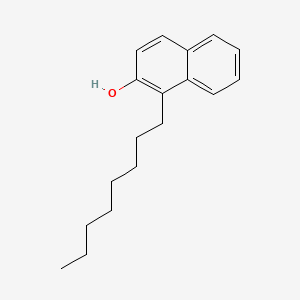
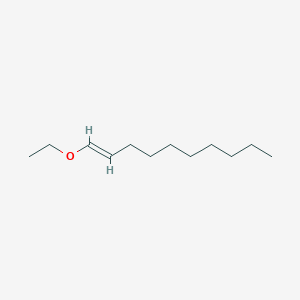
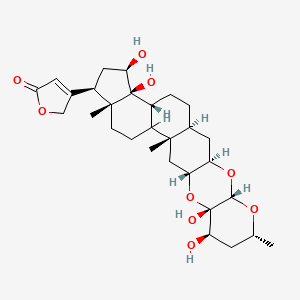
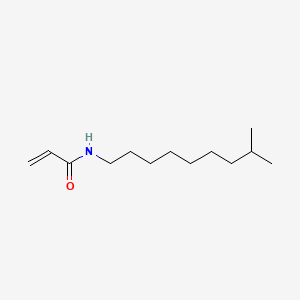
arsanium bromide](/img/structure/B15176074.png)
